molecular formula C15H13F2N5O2 B2558309 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide CAS No. 2034229-71-3

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide

Cat. No.: B2558309
CAS No.: 2034229-71-3
M. Wt: 333.299
InChI Key: KSTSDLUYSOEMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide is a novel compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound, characterized by its unique chemical structure, offers intriguing possibilities for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multiple steps:

  • Formation of the 1-ethyl-1H-pyrazole moiety: This involves the alkylation of a pyrazole precursor with an ethylating agent under basic conditions.

  • Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole derivative is then reacted with hydrazine to form a hydrazide, which is further treated with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Attachment of the 3,5-difluorobenzamide: The final step involves the coupling of the oxadiazole-pyrazole intermediate with 3,5-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods:

Scaling up the synthesis for industrial production requires optimization of reaction conditions, choice of solvents, and purification techniques to ensure high yield and purity. Advanced methodologies like continuous flow chemistry might be utilized for efficient and scalable synthesis.

Types of Reactions:

This compound undergoes several types of reactions:

  • Oxidation: The pyrazole ring can undergo oxidative transformations, particularly when exposed to strong oxidizing agents.

  • Reduction: The nitro group on the oxadiazole ring can be reduced to an amine under catalytic hydrogenation.

  • Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

  • Oxidation: KMnO4 or H2O2 under acidic conditions

  • Reduction: Pd/C or PtO2 with H2 gas

  • Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

  • Oxidation products include corresponding pyrazole N-oxides.

  • Reduction leads to amine derivatives.

  • Substitution reactions yield various substituted benzamide derivatives.

Chemistry:

This compound serves as a building block for synthesizing complex molecules, useful in creating libraries for drug discovery.

Biology and Medicine:

This compound exhibits potential as an antimicrobial, antifungal, and anti-inflammatory agent. It's explored for its interaction with biological targets like enzymes and receptors involved in disease pathways.

Industry:

In the industrial sector, it can be used as an intermediate for synthesizing agrochemicals, dyes, and pharmaceuticals due to its robust chemical framework.

Mechanism of Action

The mechanism of action for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets:

  • Enzymatic Inhibition: Inhibits enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

  • Receptor Modulation: Binds to specific receptors in inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

Molecular Targets and Pathways:

  • Bacterial Enzymes: Targets enzymes like transpeptidases.

  • Inflammatory Receptors: Modulates NF-κB signaling pathways.

Comparison with Similar Compounds

  • N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-chlorobenzamide

  • N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluorobenzamide

Uniqueness:

Compared to its analogs, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide demonstrates enhanced stability and higher biological activity, making it a promising candidate for further research and development.

And that's a brief rundown. Hope it was enlightening!

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-2-22-8-10(6-19-22)14-20-13(24-21-14)7-18-15(23)9-3-11(16)5-12(17)4-9/h3-6,8H,2,7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTSDLUYSOEMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.